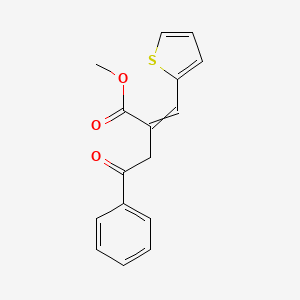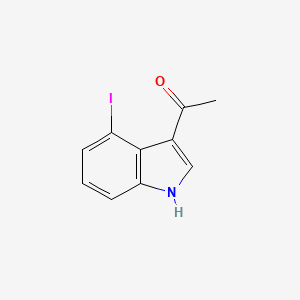
1-(4-Iodo-1H-indol-3-YL)-ethanone
Overview
Description
1-(4-Iodo-1H-indol-3-YL)-ethanone is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in natural products and pharmaceuticals due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodo-1H-indol-3-YL)-ethanone can be synthesized through several methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another common method is the Biltz synthesis, which uses indole and iodine in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodo-1H-indol-3-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of indole-3-ylmethanol.
Substitution: Substitution reactions at the iodine position are common, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ylmethanol.
Substitution: Various iodinated or non-iodinated derivatives.
Scientific Research Applications
1-(4-Iodo-1H-indol-3-YL)-ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses, such as in the treatment of cancer and microbial infections.
Industry: It is used in the development of new drugs and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(4-Iodo-1H-indol-3-YL)-ethanone exerts its effects involves its interaction with molecular targets and pathways. For example, its derivatives may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-(4-Iodo-1H-indol-3-YL)-ethanone is compared with other similar indole derivatives, such as 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea. While both compounds share the indole core, their substituents and functional groups lead to different biological activities and applications. The uniqueness of this compound lies in its iodine substituent, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
1-(4-iodo-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETHSVNOUWYRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363842 | |
| Record name | 3-Acetyl-4-iodoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72527-77-6 | |
| Record name | 3-Acetyl-4-iodoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


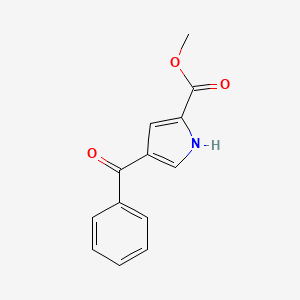
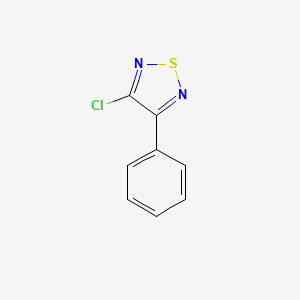
![2-[(2-Carboxyethyl)sulfanyl]nicotinic acid](/img/structure/B1363653.png)
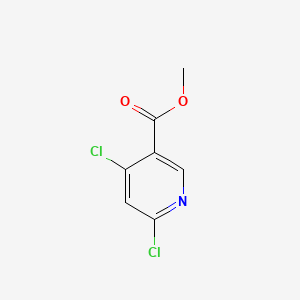
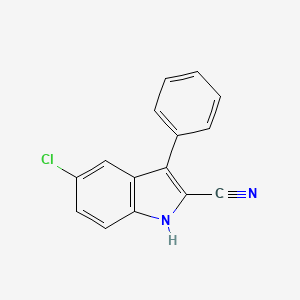
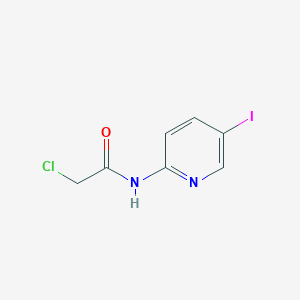
![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)
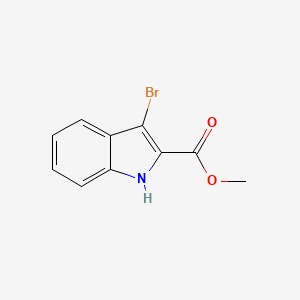
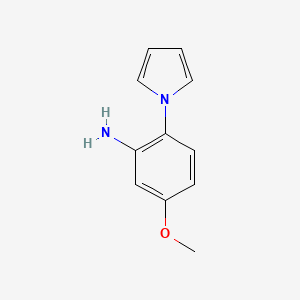
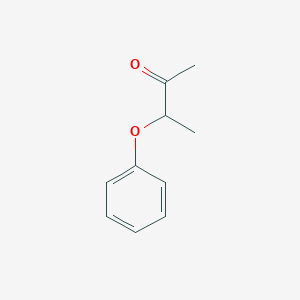
![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
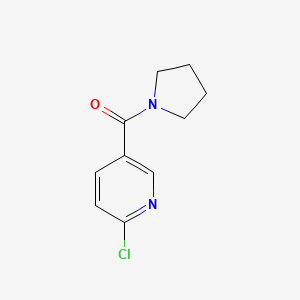
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)
